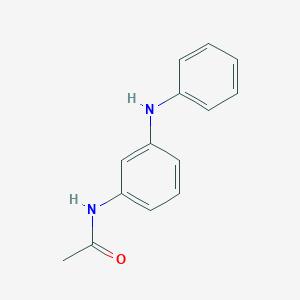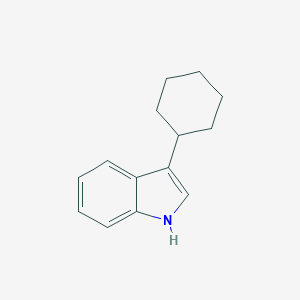
3-cyclohexyl-1H-indole
Übersicht
Beschreibung
3-Cyclohexyl-1H-indole is a chemical compound with the molecular formula C14H17N . It is a scarcely represented indole-based heterocycle . The CAS number for this compound is 100717-32-6 .
Molecular Structure Analysis
The molecular structure of 3-cyclohexyl-1H-indole consists of a cyclohexyl group attached to the 3-position of an indole ring . The indole ring is a bicyclic structure composed of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole derivatives, including 3-cyclohexyl-1H-indole, can undergo a variety of chemical reactions. For example, the selective oxidation of the indoline nucleus to indole, hydrolysis of ester and carbamoyl residues followed by decarboxylation with concomitant aromatization of the pyridazine ring starting from tetrahydro-1H-pyridazino derivatives lead to fused indole-pyridazine compounds .Wissenschaftliche Forschungsanwendungen
Crystal Structure Determination : 3-(1-Cyclohexylpyrrolidin-2-ylidene)-3H-indole is valuable in determining the crystal structure of its hydrochloride (Aghazadeh, Raftery, Baradarani & Joule, 2012).
Organic Synthesis and Molecular Architecture : This compound plays a role in organic synthesis due to its unique molecular architectures and electrophilicity, allowing for specific interatomic connections (Bandini, 2013).
Preparation of Various Compounds : 3-(Cyanoacetyl)indoles are useful starting materials for synthesizing compounds like 3-(1H-indol-3-yl)-3-oxopropanamides, 3-heteroarylindoles, and 3-heteroaroylindoles (Slaett, Janosik, Wahlström & Bergman, 2005).
Biological Activities : Cyclohepta[b]indoles exhibit a broad spectrum of biological activities, including inhibition of adipocyte fatty-acid-binding protein, histone deacetylation, and anti-tuberculosis and anti-HIV activities (Stempel & Gaich, 2016).
C-H Activation and Functionalization : Direct C-H activation and functionalization of indoles enhance substrate scope and regioselectivity in organic chemistry (Wang, Sun, Fang & Huang, 2013).
Synthesis of Natural Products and Biologically Active Compounds : 3-Substituted indole derivatives are important for synthesizing natural products and biologically active compounds (Lin, Hu, Wang, Song, Zhang & Shi, 2018).
Cancer Research : Indole-3-carbinol and 3-3'-diindolylmethane signaling pathways control cell-cycle gene transcription in human breast cancer cells by regulating promoter-Sp1 transcription factor interactions (Firestone & Bjeldanes, 2003).
Glycosylation Procedures : 3-Cyano-1H-indoles serve as substrates for indole 2'-deoxyribonucleosides synthesis through one-pot glycosylation (Li, Zhang, Zhang & Fan, 2016).
CO2 Fixation in Heterocyclic Chemistry : The synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation offers a novel strategy for CO2 fixation in the field of heterocyclic chemistry (Inamoto, Asano, Nakamura, Yonemoto & Kondo, 2012).
Safety And Hazards
Zukünftige Richtungen
Given the intriguing structures and the medicinal importance of polycyclic indole-based molecules, the development of new methodologies for the synthesis of these compounds continues to attract attention from the chemical community . The formation of indole linked pyrazol-5-one system serves as a good example of the application of the umpolung strategy in the synthesis of C3-alkylated indoles .
Eigenschaften
IUPAC Name |
3-cyclohexyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h4-5,8-11,15H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXQPIDRIDLWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461588 | |
| Record name | 3-cyclohexyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-1H-indole | |
CAS RN |
100717-32-6 | |
| Record name | 3-cyclohexyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



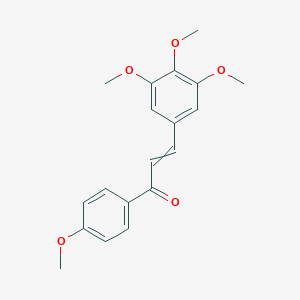

![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)

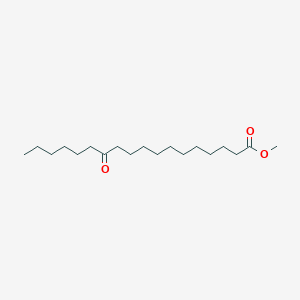
![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)

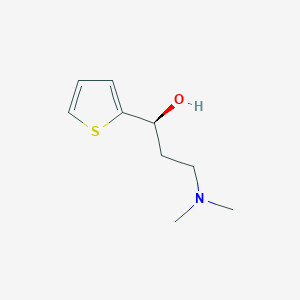
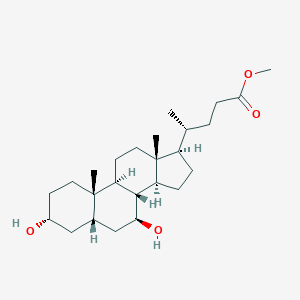
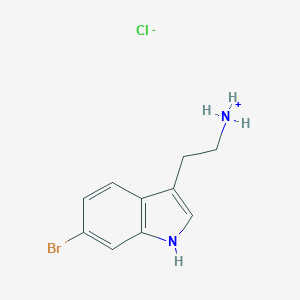

![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)

